molecular formula C8H9ClN2O B15070791 3-Chloro-5-cyclobutoxypyridazine CAS No. 1346691-25-5

3-Chloro-5-cyclobutoxypyridazine

Cat. No.: B15070791
CAS No.: 1346691-25-5
M. Wt: 184.62 g/mol
InChI Key: KEXDHBLFFFPSJY-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclobutoxypyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the third position and a cyclobutoxy group at the fifth position. Pyridazine derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-Chloro-5-cyclobutoxypyridazine typically involves the reaction of appropriate pyridazine precursors with chlorinating agents and cyclobutyl alcohol derivatives. One common method involves the use of triphosgene as a chlorinating reagent, which accelerates the decomposition into phosgene and increases the concentration of free chlorine in the system . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-5-cyclobutoxypyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-5-cyclobutoxypyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclobutoxypyridazine involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

3-Chloro-5-cyclobutoxypyridazine can be compared with other pyridazine derivatives, such as 3-Chloro-5-methylphenylcarbamate-β-cyclodextrin . While both compounds share a pyridazine core, their substituents and resulting properties differ. The cyclobutoxy group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and industrial synthesis. Its unique chemical structure allows it to participate in various reactions and interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

1346691-25-5

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3-chloro-5-cyclobutyloxypyridazine

InChI

InChI=1S/C8H9ClN2O/c9-8-4-7(5-10-11-8)12-6-2-1-3-6/h4-6H,1-3H2

InChI Key

KEXDHBLFFFPSJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=NN=C2)Cl

Origin of Product

United States

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